molecular formula C20H22N2O5S B2927960 ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate CAS No. 922470-52-8

ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate

Cat. No.: B2927960
CAS No.: 922470-52-8
M. Wt: 402.47
InChI Key: OIFKCTKCMUKGHV-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group linked to a benzoate ester, with a cyclopropyl(methyl)sulfamoyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride derivative under basic conditions to form the benzamido intermediate.

    Introduction of the Cyclopropyl(methyl)sulfamoyl Group: The benzamido intermediate is then reacted with cyclopropyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropyl(methyl)sulfamoyl group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or sulfamoyl groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido or sulfamoyl derivatives.

Scientific Research Applications

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the benzamido and sulfamoyl groups.

    Cyclopropyl methyl sulfone: Contains the cyclopropyl(methyl)sulfamoyl group but lacks the benzamido and benzoate structures.

    4-Aminobenzoic acid: Shares the benzamido group but lacks the ester and sulfamoyl functionalities.

Uniqueness

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-20(24)15-4-8-16(9-5-15)21-19(23)14-6-12-18(13-7-14)28(25,26)22(2)17-10-11-17/h4-9,12-13,17H,3,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKCTKCMUKGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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